Cas no 92822-02-1 (4-(4-Fluorobenzyl)piperidine)

4-(4-Fluorobenzyl)piperidine structure
4-(4-Fluorobenzyl)piperidine structure
Nome del prodotto:4-(4-Fluorobenzyl)piperidine
Numero CAS:92822-02-1
MF:C12H16FN
MW:193.260546684265
MDL:MFCD03840140
CID:61581
PubChem ID:3699841

4-(4-Fluorobenzyl)piperidine Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-(4'-Fluorobenzyl)piperidine
    • 4-(4-Fluorobenzyl)piperidine
    • 4-[(4-fluorophenyl)methyl]piperidine
    • C12H16FN
    • 4-(4-fluorobenzyl)piperidine(SALTDATA: HCl)
    • 4-fluorobenzylpiperidine
    • fragment 4
    • 4-(p-Fluorobenzyl)piperidine
    • 4-[(4-Fluorophenyl)methyl]piperidine (ACI)
    • JLAKCHGEEBPDQI-UHFFFAOYSA-N
    • SCHEMBL895063
    • MFCD03839825
    • 4-(4-fluorobenzyl)-piperidine
    • AC-6749
    • Z969111158
    • ALBB-014951
    • HMS3604B15
    • Q-103077
    • piperidine 4
    • BDBM15788
    • AKOS005174548
    • 4-(4-fluoro-benzyl)-piperidine
    • PIPERIDINE, 4-[(4-FLUOROPHENYL)METHYL]-
    • DB07110
    • EN300-62671
    • DTXSID30395219
    • NS00069020
    • SS-4428
    • 4-(4-flourophenylmethyl)piperidine
    • 4-(4'-fluorobenzyl) piperidine
    • 4-(4-fluorophenyl)methyl-piperidine
    • 4- (4-fluorophenyl)methyl-piperidine
    • CHEMBL144527
    • CS-W021997
    • 4-(4-Fluorobenzyl)piperidine, AldrichCPR
    • F8889-8150
    • Q27096023
    • PD006096
    • 92822-02-1
    • AB16243
    • MDL: MFCD03840140
    • Inchi: 1S/C12H16FN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2
    • Chiave InChI: JLAKCHGEEBPDQI-UHFFFAOYSA-N
    • Sorrisi: FC1C=CC(CC2CCNCC2)=CC=1

Proprietà calcolate

  • Massa esatta: 193.126678g/mol
  • Carica superficiale: 0
  • XLogP3: 2.6
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta legami ruotabili: 2
  • Massa monoisotopica: 193.126678g/mol
  • Massa monoisotopica: 193.126678g/mol
  • Superficie polare topologica: 12Ų
  • Conta atomi pesanti: 14
  • Complessità: 158
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

  • Colore/forma: Liquid
  • Densità: 1.044
  • Punto di ebollizione: 285℃ at 760 mmHg
  • Punto di infiammabilità: 126.2°C
  • Indice di rifrazione: 1.512
  • PSA: 12.03000
  • LogP: 2.69660

4-(4-Fluorobenzyl)piperidine Informazioni sulla sicurezza

4-(4-Fluorobenzyl)piperidine Dati doganali

  • CODICE SA:2933399090
  • Dati doganali:

    Codice doganale cinese:

    2933399090

    Panoramica:

    2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

4-(4-Fluorobenzyl)piperidine Prezzodi più >>

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Chemenu
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4-(4-Fluorobenzyl)piperidine Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
Riferimento
Preparation of piperidinylcarbonyl- and piperazinylcarbonylindolylglyoxylates and -amides as inhibitors of p38-α kinase
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Condizioni di reazione
Riferimento
Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst
Zhou, Jimei; Jia, Minxian; Song, Menghui; Huang, Zhiliang; Steiner, Alexander; et al, Angewandte Chemie, 2022, 61(30),

Synthetic Routes 3

Condizioni di reazione
Riferimento
Derivatives of 1-phenyl-2-piperidinopropanol and medicines containing it
, France, , ,

Synthetic Routes 4

Condizioni di reazione
Riferimento
Targeting Tyrosinase: Development and Structural Insights of Novel Inhibitors Bearing Arylpiperidine and Arylpiperazine Fragments
Ferro, Stefania; Deri, Batel; Germano, Maria Paola; Gitto, Rosaria ; Ielo, Laura; et al, Journal of Medicinal Chemistry, 2018, 61(9), 3908-3917

Synthetic Routes 5

Condizioni di reazione
Riferimento
Preparation of heterocyclic derivatives as anti-inflammatory agents
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione
Riferimento
Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione
Riferimento
Preparation of aminoalkanoylaminobenzoxazoles as excitatory amino-acid antagonists
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  1 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 9
Riferimento
Pyridazine-piperidine amide compounds as SDC inhibitors and their preparation, pharmaceutical compositions and use in the treatment of brain cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists
, Canada, , ,

Synthetic Routes 10

Condizioni di reazione
Riferimento
Ketanserin analogs: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding
Herndon, Jeff L.; Ismaiel, Abd; Ingher, Stacy P.; Teitler, M.; Glennon, Richard A., Journal of Medicinal Chemistry, 1992, 35(26), 4903-10

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane ;  3 d, rt
Riferimento
Preparation of indole-3-carbonyl piperidides and analogs as proinflammatory cytokine inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  1,4-Dioxane
Riferimento
The synthesis of substituted bipiperidine amide compounds as CCR3 antagonists
Ting, Pauline C.; Lee, Joe F.; Wu, Jie; Umland, Shelby P.; Aslanian, Robert; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(5), 1375-1378

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 9, 25 °C
Riferimento
Preparation of N-heteroaryl heterocyclic carboxamides as stearoyl-CoA desaturase inhibitors for treatment of neurological disorders and primary brain cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Triethylsilane ,  Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  0 - 5 °C; 5 min, 0 - 5 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Preparation of 3-phenyl-N-[2-(4-benzyl-1-piperidinyl)ethyl]acrylamides as CCR-3 receptor antagonists for use in the treatment of inflammation and allergic conditions
, World Intellectual Property Organization, , ,

Synthetic Routes 15

Condizioni di reazione
Riferimento
Preparation of imidazolylbenzene compounds and use thereof as medicines
, World Intellectual Property Organization, , ,

Synthetic Routes 16

Condizioni di reazione
Riferimento
N-[3-(4-benzylpiperidin-1-yl)propyl]urea compounds, process for producing the same and use thereof for anti-AIDS drugs
, World Intellectual Property Organization, , ,

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  rt
Riferimento
Piperidine-based heterocyclic oxalyl amides as potent p38α MAP kinase inhibitors
Mavunkel, Babu J.; Perumattam, John J.; Tan, Xuefei; Luedtke, Gregory R.; Lu, Qing; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(3), 1059-1062

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Acetic acid
Riferimento
Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds
Shanklin, James R. Jr.; Johnson, Christopher P. III; Proakis, Anthony G.; Barrett, Richard J., Journal of Medicinal Chemistry, 1991, 34(10), 3011-22

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Triethyl phosphite ;  15 h, rt → 150 °C
1.2 Reagents: Sodium hydride Solvents: 1,3-Dimethyl-2-imidazolidinone ;  150 °C; 20 min, 150 °C; 150 °C → 0 °C
1.3 Solvents: Water
1.4 Reagents: Hydrogen Catalysts: Palladium hydroxide Solvents: Ethanol ;  15 h, 50 psi, rt
Riferimento
Preparation of 2-[(4-benzyl)-1-piperidinyl)methyl]benzimidazole-5-ols as NMDA NR2B receptor antagonists for the treatment of neuropathic pain.
, World Intellectual Property Organization, , ,

4-(4-Fluorobenzyl)piperidine Raw materials

4-(4-Fluorobenzyl)piperidine Preparation Products

4-(4-Fluorobenzyl)piperidine Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:92822-02-1)4-(4-Fluorobenzyl)piperidine
A10953
Purezza:99%
Quantità:5g
Prezzo ($):363.0